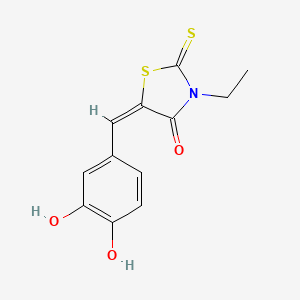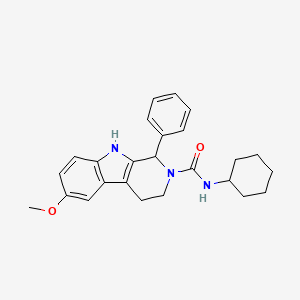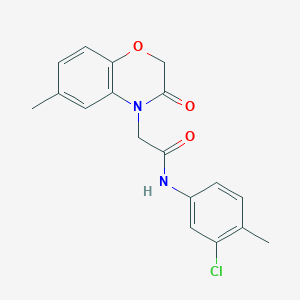![molecular formula C22H31N3O B4645876 2-[4-(1-adamantyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B4645876.png)
2-[4-(1-adamantyl)-1-piperazinyl]-N-phenylacetamide
Übersicht
Beschreibung
2-[4-(1-adamantyl)-1-piperazinyl]-N-phenylacetamide is a chemical compound that is commonly known as Adapalene. It is a synthetic retinoid that is used in the treatment of acne. Adapalene is a third-generation retinoid that was developed to overcome the limitations of the first and second-generation retinoids. It has been shown to be effective in the treatment of acne vulgaris, and it is also being investigated for its potential use in the treatment of other skin disorders.
Wirkmechanismus
Adapalene works by binding to specific retinoid receptors in the skin. This binding activates the retinoid receptors, which leads to the normalization of the differentiation of skin cells and the reduction of inflammation. Adapalene also has anti-inflammatory properties, which further contribute to its effectiveness in the treatment of acne.
Biochemical and Physiological Effects:
Adapalene has been shown to have a number of biochemical and physiological effects on the skin. It normalizes the differentiation of skin cells, reduces inflammation, and promotes the shedding of dead skin cells. It also has antioxidant properties, which may help to protect the skin from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Adapalene has several advantages for use in lab experiments. It is a well-studied compound that has been extensively tested for its safety and efficacy. It is also relatively stable and easy to handle. However, Adapalene does have some limitations. It is a synthetic compound that may not accurately reflect the properties of natural compounds. It is also a complex molecule that may be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are several future directions for the study of Adapalene. One area of research is the investigation of its potential use in the treatment of other skin disorders, such as psoriasis and photoaging. Another area of research is the development of new synthetic retinoids that may be more effective than Adapalene. Finally, there is a need for further research into the biochemical and physiological effects of Adapalene, particularly in relation to its antioxidant properties.
Wissenschaftliche Forschungsanwendungen
Adapalene has been extensively studied for its use in the treatment of acne vulgaris. It has been shown to be effective in reducing the number and severity of acne lesions, and it is also effective in preventing the formation of new acne lesions. Adapalene is also being investigated for its potential use in the treatment of other skin disorders, such as psoriasis and photoaging.
Eigenschaften
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c26-21(23-20-4-2-1-3-5-20)16-24-6-8-25(9-7-24)22-13-17-10-18(14-22)12-19(11-17)15-22/h1-5,17-19H,6-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHDHHOLWSVBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4645809.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4645831.png)


![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B4645844.png)
![3-(3-methoxyphenyl)-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4645866.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4645881.png)



![ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4645906.png)
![1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-amine](/img/structure/B4645910.png)
![3-({[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4645924.png)